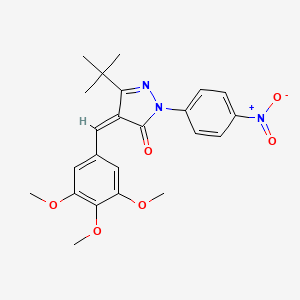
3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The compound can be represented by the following chemical formula:
- Chemical Formula : C₁₃H₁₆N₄O₃
- Molecular Weight : 272.29 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been studied for its effects on cancer cell lines and other biological systems.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. In vitro evaluations have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HT-29 (colon cancer)
- A549 (lung cancer)
The compound demonstrated an IC50 value indicative of its potency against these cell lines, suggesting a mechanism that may involve the inhibition of cell proliferation and induction of apoptosis.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Disruption of the cell cycle in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Reduction of pro-inflammatory cytokines that are often upregulated in tumors.
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 15.2 | |
| Antiproliferative | HT-29 | 18.7 | |
| Antiproliferative | A549 | 20.0 |
Case Studies and Research Findings
- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives similar to the compound showed promising results in inhibiting tumor growth in xenograft models, indicating potential for further development as anticancer agents .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .
- Research Findings : Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression, such as kinases and transcription factors associated with cell survival pathways .
Eigenschaften
IUPAC Name |
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-23(2,3)21-17(11-14-12-18(30-4)20(32-6)19(13-14)31-5)22(27)25(24-21)15-7-9-16(10-8-15)26(28)29/h7-13H,1-6H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGMJAJXLWWQGE-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














